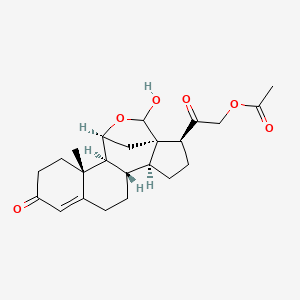

Aldosterone 21-Acetate

Descripción

Historical Context of Steroid Chemistry and Aldosterone Discovery Research

The journey into steroid chemistry began in the late 19th and early 20th centuries, with foundational work on cholesterol and bile acids setting the stage for understanding their complex structures. nih.gov A pivotal era in the 1930s saw the synthesis of key steroid hormones, including testosterone in 1935, which unveiled the profound physiological impact of these molecules. oup.com The field gained further momentum with the discovery of cortisone's therapeutic effects in the late 1940s, sparking a surge in steroid research and the development of synthetic analogs. nih.gov

The quest for the primary hormone regulating the body's salt and water balance culminated in 1953 when Sylvia Simpson and James Tait, in collaboration with Tadeus Reichstein, successfully isolated a highly potent mineralocorticoid they initially named "electrocortin." nih.govthieme-connect.com This compound was later identified as aldosterone. thieme-connect.com This discovery was a landmark achievement, solving a long-standing puzzle in endocrinology and opening the door to understanding conditions like primary aldosteronism. oup.com The isolation of aldosterone was a formidable task, requiring the processing of vast quantities of bovine adrenal glands to yield a small amount of the pure substance. nih.gov

Table 1: Key Milestones in Steroid and Aldosterone Research

| Year | Discovery/Event | Significance |

| 1935 | Synthesis of testosterone | Unlocked the structure and function of male sex hormones. oup.com |

| 1937 | Synthesis of desoxycorticosterone acetate | Revealed potent mineralocorticoid activity, causing hypertension and hypokalemia in studies. oup.com |

| 1953 | Isolation of aldosterone (electrocortin) | Identified the principal hormone responsible for regulating electrolyte balance. nih.govthieme-connect.com |

| 1960s | Elucidation of the aldosterone biosynthetic pathway | Established the enzymatic steps from cholesterol to aldosterone. oup.com |

| 1961 | Report on the synthesis of Aldosterone Acetate | Provided a chemical route to produce this important research intermediate. acs.orgacs.org |

Academic Significance of Aldosterone 21-Acetate as a Research Intermediate

This compound serves as a crucial intermediate in the chemical synthesis and study of aldosterone and its metabolites. pharmaffiliates.comlabmix24.com The primary academic significance of this compound lies in its utility as a starting material and a research tool. The acetate group at the 21-position effectively acts as a protecting group for the hydroxyl function, a common strategy in multi-step organic synthesis. rsc.org

This protection allows chemists to perform chemical modifications on other parts of the steroid molecule without affecting the 21-hydroxyl group. Subsequently, the acetate group can be removed under gentle conditions to yield the final desired product. thieme-connect.com This approach has been instrumental in preparing various aldosterone-related compounds for research purposes.

Key research applications include:

Synthesis of Labeled Aldosterone: this compound is used in the synthesis of radioactively labeled aldosterone (e.g., with tritium), which is essential for metabolic studies, receptor binding assays, and radioimmunoassays. rsc.org

Preparation of Aldosterone Metabolites: It is a key precursor in the synthesis of aldosterone metabolites, such as aldosterone-18-glucuronide. researchgate.net Studying these metabolites is vital for understanding how the body processes and eliminates aldosterone.

Investigational Studies: In laboratory research, this compound itself has been used to study the biological effects of mineralocorticoids. thieme-connect.com For instance, early studies used the acetate form to investigate the hypertensive and vascular effects of aldosterone in animal models.

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2827-21-6 pharmaffiliates.comnih.gov |

| Molecular Formula | C23H30O6 pharmaffiliates.comnih.gov |

| Molecular Weight | 402.48 g/mol nih.govchemicalbook.in |

| Appearance | White Solid pharmaffiliates.com |

| Synonyms | Aldosterone 21-Monoacetate, (11β)-21-(Acetyloxy)-11,18-epoxy-18-hydroxy-pregn-4-ene-3,20-dione pharmaffiliates.comnih.gov |

Overview of Aldosterone Biosynthesis Pathways Relevant to 21-Acetates

The natural synthesis of aldosterone in the body occurs in the zona glomerulosa of the adrenal cortex through a multi-step enzymatic cascade. frontiersin.orgnih.gov This pathway begins with the common steroid precursor, cholesterol. frontiersin.org It is important to note that this compound is not a natural intermediate in this in vivo pathway; its relevance is as a synthetic tool for studying this very pathway.

The key stages of aldosterone biosynthesis are:

Cholesterol to Pregnenolone: The process starts with the conversion of cholesterol to pregnenolone, a rate-limiting step catalyzed by the enzyme cytochrome P450 side-chain cleavage (CYP11A1). frontiersin.orgoup.com

Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). frontiersin.org

Progesterone to 11-Deoxycorticosterone (DOC): The enzyme 21-hydroxylase (CYP21A2) catalyzes the hydroxylation of progesterone at the C21 position to form 11-deoxycorticosterone. frontiersin.orgbioscientifica.com This 21-hydroxylation is a critical step, but it does not involve acetylation in the natural pathway.

Conversion to Aldosterone: The final series of reactions is carried out by a single enzyme, aldosterone synthase (CYP11B2), which is uniquely expressed in the zona glomerulosa. nih.govoup.com This enzyme sequentially hydroxylates DOC at the 11β and 18 positions, followed by an 18-oxidation to produce aldosterone. oup.comfrontiersin.org

The regulation of this pathway is complex, with angiotensin II and extracellular potassium levels being the primary stimulants for aldosterone synthase activity and gene expression. nih.govbioscientifica.com The use of synthetic intermediates like this compound allows researchers to produce aldosterone and its analogs, which can then be used to study the regulatory mechanisms and physiological effects of the hormone produced by this intricate biosynthetic pathway. thieme-connect.comrsc.org

Table 3: Key Enzymes in the Aldosterone Biosynthesis Pathway

| Enzyme | Gene | Location | Function |

| Cytochrome P450 Side-Chain Cleavage | CYP11A1 | Inner mitochondrial membrane | Converts cholesterol to pregnenolone. frontiersin.orgoup.combioscientifica.com |

| 3β-Hydroxysteroid Dehydrogenase | HSD3B2 | Endoplasmic reticulum/Mitochondria | Converts pregnenolone to progesterone. frontiersin.orgbioscientifica.com |

| 21-Hydroxylase | CYP21A2 | Endoplasmic reticulum | Converts progesterone to 11-deoxycorticosterone. frontiersin.orgbioscientifica.com |

| Aldosterone Synthase | CYP11B2 | Inner mitochondrial membrane | Catalyzes the final three steps from 11-deoxycorticosterone to aldosterone. nih.govoup.com |

Propiedades

IUPAC Name |

[2-[(1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3/t15-,16-,17+,19-,20+,21?,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHQUIOIVOVZQG-XNEAOMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746969 | |

| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-21-6 | |

| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,18-epoxy-18-hydroxy-, (11β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of Aldosterone 21-acetate

Advanced Synthetic Routes to Aldosterone 21-Acetate

The chemical synthesis of this compound is a complex process that has been refined over the years to improve yield and purity. These syntheses often start from more readily available steroid precursors.

Regioselective acetylation is a critical step in steroid synthesis, ensuring that the acetyl group is introduced at the desired position, in this case, the C21 hydroxyl group of the aldosterone molecule. The inherent differences in the reactivity of the hydroxyl groups on the steroid scaffold can be exploited to achieve regioselectivity. In some syntheses, the starting material is first acetylated at the 21-position before subsequent reactions to form the complete aldosterone structure. For instance, 21-O-acetylcorticosterone can serve as a precursor. chemicalbook.com

One established method involves the photolysis of an 11β-nitrite ester of a corticosterone derivative. rsc.orgrsc.org This reaction, known as the Barton reaction, generates an oxime at C-18. Subsequent treatment with nitrous acid can then lead to the formation of the hemiacetal characteristic of aldosterone, with the 21-acetate group already in place. chemicalbook.comacs.org The introduction of a 1,2-double bond in the steroid A-ring has been shown to direct the photolytic functionalization exclusively to the C-18 position, avoiding competing reactions at C-19. rsc.org

Enzyme-catalyzed reactions, such as those using lipase, can also offer high regioselectivity in the acetylation and deacetylation of steroid molecules, although specific applications to this compound synthesis are a subject of ongoing research.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the Barton reaction and subsequent steps, the choice of solvent and reaction time is critical. A systematic study of the photolysis of 11β-nitrites has helped define the best conditions for this transformation. rsc.org For example, the conversion of an aldosterone acetate oxime to this compound can be achieved by treatment with aqueous sodium nitrite in acetic acid at 10°C for 5 minutes. acs.org

The synthesis of this compound from 11β-hydroxypregna-1,4-dien-3-one involves the photolysis of the corresponding 11-nitrite, which leads to an 18-oxime. This intermediate is then cyclized to a nitrone, whose oxidation state is utilized to introduce the 21-acetoxy group. rsc.org Selective hydrogenation of intermediates like 1,2-didehydroaldosterone acetate can then yield the final product. rsc.org

Purification techniques such as column chromatography and recrystallization are essential to obtain high-purity this compound. acs.org The progress and purity of the product are often monitored by techniques like paper chromatography and comparison of physical data (melting point, rotation) and spectral characteristics (ultraviolet and infrared spectra) with an authentic sample. acs.org

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Oxime Formation | Photolysis of 11β-nitrite of corticosterone acetate | 18-oxime derivative | rsc.orgrsc.org |

| Hemiacetal Formation | Aldosterone acetate oxime, acetic acid, aqueous sodium nitrite (5%), 10°C, 5 min | This compound | acs.org |

| Nitrone Cyclization | From 18-oxime | Steroid 18,20-nitrone | rsc.org |

| Selective Hydrogenation | 1,2-didehydroaldosterone acetate, H2 | This compound | rsc.org |

Regioselective Acetylation Techniques for Steroid Synthesis

Derivatization Strategies for this compound in Analytical and Mechanistic Studies

Derivatization of aldosterone and its acetate form is often necessary to enhance detection sensitivity and chromatographic separation in analytical methods, or to create precursors for further synthesis.

Aldosterone 20,21-diacetate can be synthesized and used as a precursor or an intermediate in the preparation of other aldosterone derivatives. For example, the synthesis of aldosterone-20-monoacetate involves the initial formation of aldosterone-20,21-diacetate using perchloric acid as a catalyst with acetic anhydride. oup.comresearchgate.net This is followed by careful, selective hydrolysis of the diacetate, for instance with 1% sodium bicarbonate, to yield the desired monoacetate. oup.comresearchgate.net It is noteworthy that while many 21-monoacetylated steroids are biologically active, aldosterone diacetate is reported to be completely inactive. thieme-connect.com

Aldosterone diacetate has also been used as a starting material in the synthesis of aldosterone glucuronides. For instance, reaction with a trimethylsilyl glucuronic acid methyl ester derivative in the presence of TMSOTf (trimethylsilyl trifluoromethanesulfonate) can yield an aldosterone-18-α-glucuronide. nih.gov

| Reactant | Reagents | Product | Reference |

| Aldosterone | Acetic anhydride, perchloric acid | Aldosterone-20,21-diacetate | oup.comresearchgate.net |

| Aldosterone diacetate | Trimethylsilyl 2,3,4-tri-acetyl-1-β-glucuronic acid methyl ester, TMSOTf | 18-α-glucuronide derivative | nih.gov |

Isotopically labeled compounds are invaluable for tracer studies in metabolism and analytical quantification. Tritiated (³H) aldosterone-21-monoacetate has been used to study its stability and hydrolysis. oup.com The synthesis of labeled aldosterone acetate can be achieved through selective hydrogenation of an unsaturated precursor using tritium gas (³H₂). For example, the selective hydrogenation of 1,2-didehydroaldosterone acetate or 1,2,6,7-tetradehydroaldosterone acetate can produce tritium-labeled aldosterone acetate. rsc.orgrsc.org This allows for the preparation of high-specific-activity tracers for use in various biological assays and metabolic studies. cloudfront.net

Formation of Aldosterone 20,21-Diacetate as a Synthetic Precursor

Biochemical and Chemical Transformations of this compound in Experimental Systems

In experimental settings, this compound is subject to rapid transformations, particularly hydrolysis. When tritiated aldosterone-21-monoacetate was added to blood, it was found to hydrolyze completely to aldosterone within 5 minutes of incubation at 37°C. oup.com Even at 0°C, approximately 50% was hydrolyzed after 30 minutes. oup.com This rapid hydrolysis in serum indicates that this compound likely acts as a prodrug, quickly converting to the active hormone, aldosterone, in a biological environment. oup.com

This compound also serves as a crucial starting material for the synthesis of important metabolites for research, such as aldosterone glucuronides. nih.govresearchgate.net For example, reacting this compound with a protected glucuronic acid derivative in the presence of a promoter like TMSOTf or BF₃·OEt₂ can lead to the formation of various aldosterone glucuronide isomers, which are important biomarkers. nih.govresearchgate.net

Hydrolysis of this compound to Aldosterone in Biological Matrices

This compound serves as a pro-drug or metabolic precursor to aldosterone, undergoing rapid and complete hydrolysis to the parent hormone in various biological environments. researchgate.net This conversion is a critical step for the biological activity of aldosterone derived from its acetylated form.

Research has demonstrated that this hydrolysis occurs swiftly in several biological matrices. For instance, when tritiated aldosterone 21-monoacetate was introduced into blood at 37°C, it was observed to hydrolyze to aldosterone very rapidly, with negligible amounts of the monoacetate remaining after just five minutes. nih.gov A similar rapid conversion was noted in heart tissue, where the monoacetate was almost entirely hydrolyzed within 30 minutes at room temperature. nih.gov This rapid and complete hydrolysis is also observed in plasma and serum. researchgate.net

Studies involving the incubation of d,l-aldosterone-21-monoacetate with surviving dog and human liver slices have also shown the liberation of free aldosterone, alongside other metabolites. cdnsciencepub.com The liver, being a primary site for steroid metabolism, possesses the enzymatic machinery necessary for this de-acetylation process. cdnsciencepub.comnih.gov The rapid nature of this hydrolysis means that in many standard analytical procedures, aldosterone esters are not distinguished from aldosterone itself. researchgate.net

Table 1: Hydrolysis of this compound in Biological Systems

| Biological Matrix | Observation | Timeframe of Conversion | Reference |

|---|---|---|---|

| Blood | Very rapid hydrolysis to aldosterone | Negligible acetate after 5 mins at 37°C | nih.gov |

| Heart | Rapid hydrolysis to aldosterone | Negligible acetate after 30 mins at room temp | nih.gov |

| Plasma / Serum | Rapid and complete hydrolysis | Not specified | researchgate.net |

| Liver (in vitro) | Conversion to free aldosterone | Not specified | cdnsciencepub.com |

Investigating Enzymatic Activities in the Conversion of 21-Acetates

The conversion of steroid 21-acetates, such as this compound, back to their parent steroid is an enzymatic process catalyzed by esterases. These enzymes are crucial for both the activation of esterified steroid pro-drugs and the catabolism of naturally occurring steroid esters. oup.com

The enzymes responsible for hydrolyzing short-chain steroid esters like acetates are often classified as "nonspecific" esterases or carboxylesterases (EC 3.1.1.1). nih.govoup.com These hydrolytic enzymes are widespread in various tissues. oup.com For example, a nonspecific steroidal esterase activity has been identified in human monocytes, T-lymphocytes, liver, colon, stomach, breast, and brain tissues. nih.gov The liver, in particular, demonstrates high esterase activity. nih.gov While these esterases are termed "nonspecific," there is evidence for enzymes with differing specificities. For instance, research suggests that the esterase that hydrolyzes estradiol 17-acetate may be different from the one that acts on long-chain fatty acid esters of estradiol. oup.com

While the formation of steroid acetates can be catalyzed by enzymes like acyl-Coenzyme-A transferase, the reverse reaction—hydrolysis—is key to the biological action of the steroid. oup.com It is this enzymatic hydrolysis that releases the active hormone, aldosterone, from its 21-acetate form in target tissues. oup.comgoogle.com

Table 2: Enzymatic Activities in Steroid Acetate Conversion

| Enzyme/Enzyme Class | Function | Substrate Example | Tissue/Organism | Reference |

|---|---|---|---|---|

| Carboxylesterase (EC 3.1.1.1) | Hydrolysis of steroid esters | alpha-Naphthyl acetate, Beclomethasone-17,21-dipropionate | Human liver, colon, stomach, breast, brain | nih.gov |

| "Nonspecific" Esterases | Hydrolysis of short-chain steroid esters | Steroid acetates, propionates | Leukocytes, other tissues | oup.com |

| Acyl-Coenzyme-A transferase | Formation of steroid esters | Cortisol | Neonatal rat brain | oup.com |

| SAY1 (Steryl deacetylase) | Deacetylation of acetylated sterols | Cholesteryl acetate | S. cerevisiae (yeast) | embopress.org |

Formation of Related Steroid Esters and Conjugates from this compound

This compound can serve as a precursor not only to aldosterone but also to other related steroid derivatives through various chemical and biological transformations.

In metabolic studies, it has been shown that other esters can be formed. For example, aldosterone can be converted into aldosterone 21-oleate in incubations with rat mammary glands, suggesting a potential pathway for the conversion of the acetate to a longer-chain fatty acid ester, although this may also occur from the parent aldosterone. oup.comoup.com

This compound is also a key starting material in the synthetic production of important aldosterone conjugates, which are crucial for research and as analytical standards. Specifically, it has been used in the chemical synthesis of aldosterone-18-β-d-glucuronide. researchgate.netnih.gov In these synthetic schemes, the 21-acetate group serves to protect the C21 hydroxyl group while chemical modifications are made at other positions, such as the C18 hydroxyl group, to attach the glucuronide moiety. researchgate.netnih.govnih.govscite.ai Following the formation of the glucuronide conjugate, the acetate group is typically removed through enzymatic or chemical hydrolysis to yield the final product. researchgate.netnih.gov

Beyond glucuronides, other potential metabolites of aldosterone include aldosterone-21-sulfate and a highly lipophilic dimer of aldosterone. oup.comthieme-connect.com While the direct conversion from this compound to these specific compounds in biological systems is not definitively established, the acetate form represents a key chemical entity in the broader metabolic and synthetic landscape of aldosterone and its derivatives.

Table 3: Derivatives and Conjugates Related to this compound

| Compound | Relationship to this compound | Context | Reference |

|---|---|---|---|

| Aldosterone | Product of hydrolysis | Biological matrices (blood, liver, heart) | researchgate.netnih.gov |

| Aldosterone-18-β-d-glucuronide | Synthetic product | Chemical synthesis starting material | researchgate.netnih.gov |

| Aldosterone 21-oleate | Potential metabolic product | Formed from aldosterone in rat mammary glands | oup.comoup.com |

| Aldosterone-20-monoacetate | Related monoacetate | Can be formed from aldosterone | researchgate.net |

| Aldosterone-18-monoacetate | Related monoacetate | Can be formed from aldosterone | researchgate.net |

Advanced Analytical and Spectroscopic Approaches for Aldosterone 21-acetate in Research

Development and Validation of Quantitative Analytical Methodologies

The accurate measurement of Aldosterone 21-Acetate necessitates robust analytical methods. The validation of these methods according to established guidelines ensures their reliability for research applications. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and reproducibility. mdpi.comconicet.gov.ar This technique allows for the direct quantification of molecules, thereby avoiding the cross-reactivity issues often associated with immunoassays. mdpi.com The development of LC-MS/MS methods for aldosterone and its derivatives has significantly improved the accuracy of their measurement in both plasma and urine. nih.gov

Several LC-MS/MS methods have been developed and validated for the quantification of aldosterone in human plasma. researchgate.netnih.gov These methods often involve a liquid-liquid extraction step to isolate the steroids from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. nih.gov The use of a deuterated internal standard, such as d7-aldosterone, helps to correct for variations in extraction efficiency and matrix effects, ensuring accurate quantification. nih.gov

The validation of these methods typically includes assessments of linearity, limit of quantification (LOQ), precision, accuracy, and recovery. researchgate.netnih.gov For instance, one validated UPLC-MS/MS method for aldosterone in human plasma demonstrated a linear range of 10-5000 pg/mL with an LOQ of 10 pg/mL. researchgate.net Another method reported a linearity range of 50-800 ng/mL. nih.gov Inter- and intra-assay coefficients of variation are typically below 15%, indicating good precision. researchgate.netmdpi.com

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Aldosterone

| Parameter | Method 1 researchgate.net | Method 2 nih.gov | Method 3 nih.gov |

|---|---|---|---|

| Linear Range | 10-5000 pg/mL | 50-800 ng/mL | Not Specified |

| Limit of Quantification (LOQ) | 10 pg/mL | 50 ng/mL | 0.04 nmol/L (plasma) |

| Inter-assay CV (%) | 2.20–3.97 | <15 | 2.8–5.1 (plasma) |

| Intra-assay CV (%) | Not Specified | <15 | Not Specified |

| Recovery (%) | 100.07–102.05 | Not Specified | ~100 |

Derivatization can be employed to enhance the sensitivity of LC-MS/MS analysis for aldosterone. For example, picolinyl derivatization has been shown to increase the sensitivity of detection by approximately 10-fold in positive-ion mode LC-ESI-MS/MS. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and absolute quantification of organic molecules, including steroids like aldosterone. nih.gov Quantitative NMR (qNMR) allows for the determination of the absolute content (g/g) of a substance in a single, non-destructive measurement by comparing the signal intensity of the analyte to that of an internal standard. nih.gov

In the context of aldosterone, NMR studies have revealed that it exists as an equilibrating tautomeric mixture of hemiacetal and hemiketal forms in solution, rather than the simple aldehyde structure. nih.govrsc.org Specifically, it exists as a mixture of the 18-acetal-20-hemiketal form and the 11β,18-oxide form. nih.gov this compound solutions also contain a mixture of cyclic forms. researchgate.net

A quantitative ¹H NMR study of commercially available aldosterone samples, which were over 95% pure by LC-MS/MS, demonstrated that the actual purity was significantly lower when analyzed by qNMR. thieme-connect.com One sample was found to be 93.8% pure, while another was only 81.85% pure, with contaminants including dimers, aldosterone acetal, and aldosterone-γ-lactone. thieme-connect.com This highlights the importance of using highly characterized reference materials for the accurate quantification of aldosterone and its derivatives. nih.gov

Table 2: Common Contaminants in Aldosterone Samples Identified by NMR thieme-connect.com

| Contaminant |

|---|

| Dimers |

| Aldosterone acetal |

| Aldosterone-γ-lactone |

Chromatographic Separation Techniques for Aldosterone Acetates

Various chromatographic techniques have been employed for the separation of aldosterone and its acetates. Early methods utilized paper chromatography and thin-layer chromatography (TLC) for purification. oup.comnih.govnih.gov A double isotope derivative method for aldosterone estimation involved two-dimensional silica gel TLC of aldosterone 21-monoacetate and the subsequently formed 18,21-diacetate. oup.com

Gas chromatography (GC) has also been used, with electron capture detection being a sensitive method for certain steroid derivatives. oup.com In one study, the acetates of adrenal steroids were found to be more useful derivatives than the chloroacetates for GC with electron capture detection. oup.com

High-pressure liquid chromatography (HPLC) has been investigated to develop rapid fingerprinting systems for the separation and isolation of aldosterone metabolites. taylorfrancis.com Reversed-phase HPLC methods have been developed for the determination of various steroids, including aldosterone, in biological fluids. researchgate.net Modern methods often utilize ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry for enhanced separation and detection. researchgate.net The choice of the chromatographic column is crucial for achieving good separation of aldosterone from other structurally similar steroids. Columns such as C18 and phenyl columns have been successfully used. nih.govresearchgate.net

Addressing Analytical Challenges in Steroid Metabolomics Research

Steroid metabolomics, the comprehensive analysis of all steroids in a biological system, presents significant analytical challenges due to the structural similarity of many steroids and their wide range of concentrations. nih.govresearchgate.net

Minimizing Interference from Endogenous Steroids and Metabolites

A major challenge in the analysis of aldosterone and its derivatives is interference from other endogenous steroids and their metabolites. nih.gov For example, aldosterone and cortisone are constitutional isomers, meaning they have the same molecular formula but different structural arrangements, leading to different biological functions. nih.gov The high degree of structural similarity among steroids can lead to cross-reactivity in immunoassays and co-elution in chromatographic methods. conicet.gov.arnih.gov

LC-MS/MS offers high specificity, which helps to minimize interference. mdpi.com The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode allows for the selective detection of the target analyte even in the presence of other structurally related compounds. mdpi.comnih.gov Furthermore, two-dimensional liquid chromatography (2D-LC) can be employed to enhance the specificity of aldosterone measurement by providing an additional layer of separation, effectively removing interfering compounds. nih.gov

Careful optimization of chromatographic conditions, such as the mobile phase composition and gradient, is also critical to achieve separation from potentially interfering steroids. nih.gov For instance, in a study developing a method for aldosterone in feline serum, the chromatographic system was optimized to ensure a retention factor greater than 2, indicating good separation from the void volume. nih.gov

Enhancing Sensitivity and Specificity in Complex Biological Samples

Achieving adequate sensitivity and specificity for the quantification of low-concentration steroids like aldosterone in complex biological matrices such as plasma and urine is a significant challenge. researchgate.netnih.gov The physiological concentrations of aldosterone are very low, necessitating highly sensitive analytical methods. nih.gov

Several strategies are employed to enhance sensitivity and specificity in LC-MS/MS methods. These include:

Efficient Sample Preparation: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to extract and concentrate steroids from biological samples, removing interfering matrix components. researchgate.netnih.gov Supported liquid extraction (SLE) has also been shown to be an effective sample preparation technique. researchgate.net

Derivatization: Chemical derivatization can be used to improve the ionization efficiency of steroids in the mass spectrometer, leading to enhanced sensitivity. researchgate.net As mentioned earlier, picolinyl derivatization significantly improves the detection of aldosterone. researchgate.net

Optimized Mass Spectrometry Parameters: Careful selection of ionization mode (positive or negative electrospray ionization) and optimization of MS parameters, such as collision energy, are crucial for maximizing signal intensity and specificity. mdpi.comnih.gov

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers can further improve specificity by enabling more accurate mass measurements, which helps to distinguish the analyte of interest from isobaric interferences.

By employing these advanced analytical strategies, researchers can achieve the high levels of sensitivity and specificity required for the accurate and reliable quantification of this compound and related compounds in complex biological samples, which is essential for advancing our understanding of steroid biochemistry and physiology.

Biochemical and Experimental Physiological Research Applications of Aldosterone 21-acetate

Investigation of Aldosterone 21-Acetate in Steroidogenesis Pathways in Model Systems

Steroidogenesis is the complex process of hormone synthesis from cholesterol. The role of specific compounds in modulating this pathway is a key area of endocrine research.

The enzyme 21-hydroxylase (CYP21A2) is a critical component in the synthesis of both cortisol and aldosterone. bioscientifica.comwikipedia.orgsmep.org.mxmsdmanuals.com It facilitates the conversion of progesterone and 17-hydroxyprogesterone to 11-deoxycorticosterone and 11-deoxycortisol, respectively. nih.govnih.gov A deficiency in this enzyme leads to a serious genetic disorder known as congenital adrenal hyperplasia (CAH). smep.org.mxnih.gov

Despite the importance of 21-hydroxylase in steroidogenesis, a review of available scientific literature reveals a lack of studies utilizing this compound as a tool to either investigate or modulate the activity of this enzyme. Research in this area primarily focuses on the natural substrates of 21-hydroxylase, such as progesterone and 17-hydroxyprogesterone, and the clinical and biochemical consequences of its deficiency. nih.govresearchgate.net

The biosynthesis of aldosterone from deoxycorticosterone is a multi-step process catalyzed by the enzyme aldosterone synthase (CYP11B2). nih.govnih.gov This enzyme is responsible for the final steps in the mineralocorticoid pathway. nih.gov While deoxycorticosterone acetate (DOCA) is recognized as a precursor to aldosterone, the direct use of this compound in experimental studies to investigate the conversion of deoxycorticosterone to aldosterone intermediates has not been documented in the reviewed literature. oup.com

Research into 21-Hydroxylase Activity and its Modulation

Functional Characterization in Preclinical and in vitro Models

The physiological effects of steroidal compounds are largely determined by their interaction with specific receptors and their resulting biological activity.

The mineralocorticoid receptor (MR) is the primary target for aldosterone, and its activation triggers a cascade of events leading to the regulation of electrolyte and water balance. mdpi.combioscientifica.com Aldosterone and cortisol exhibit a similarly high binding affinity for the MR. oup.combioscientifica.comnih.gov In preclinical models, compounds like deoxycorticosterone acetate (DOCA) are used as MR agonists to study the effects of receptor activation. mdpi.comahajournals.org

However, specific research evaluating the direct activation of the mineralocorticoid receptor by this compound in experimental systems is not prominently featured in the available scientific literature. Studies on MR activation tend to focus on its natural ligands and established synthetic agonists.

Animal bioassays are crucial for determining the potency and physiological effects of hormonal compounds. Notably, research has indicated that certain aldosterone esters, including this compound, exhibit greater biological activity than aldosterone itself. researchgate.net One study highlighted that aldosterone-21-monoacetate was significantly more potent than aldosterone in elevating blood pressure when administered via intracerebroventricular infusion in rats. researchgate.net It is important to note that aldosterone esters are rapidly and completely hydrolyzed to aldosterone in blood and plasma. researchgate.net

The table below summarizes the comparative mineralocorticoid potency of aldosterone and deoxycorticosterone acetate (DOCA) from various bioassays, providing a context for the high activity of aldosterone and its derivatives.

| Compound | Assay | Relative Potency | Species | Reference |

| Aldosterone | Urinary Na+/K+ ratio | ~120 times more potent than DOCA | Adrenalectomized rats | bioscientifica.com |

| Aldosterone | Sodium retention | ~25 times more potent than deoxycorticosterone | Rats | ahajournals.org |

| Aldosterone | Potassium excretion | ~5 times more active than deoxycorticosterone | Rats | ahajournals.org |

This table is based on data from various studies and is intended for comparative purposes.

Aldosterone itself is primarily metabolized in the liver, with the most abundant metabolite being 3α,5β-tetrahydroaldosterone. thieme-connect.comthieme-connect.com This and other metabolites are then typically conjugated with glucuronic acid to facilitate their excretion in the urine. thieme-connect.comthieme-connect.com The rapid hydrolysis of this compound to aldosterone means that its use in metabolic studies would essentially trace the well-established metabolic pathways of aldosterone. nih.gov

Application of this compound in Studies of Steroid Hormone Metabolism and Excretion

Research into Glucuronidation and Sulfation Pathways

This compound serves as a critical starting material in the laboratory investigation of aldosterone metabolism, particularly the conjugation pathways of glucuronidation and sulfation. Aldosterone is primarily metabolized in the liver and kidneys, where it is conjugated with glucuronic acid for excretion. thieme-connect.comthieme-connect.comnih.gov A minor, but significant, pathway also involves sulfation. The stable, acetylated form of aldosterone at the C21 position provides a convenient precursor for synthetic chemists to create specific metabolites, which can then be used as standards in research aimed at understanding these enzymatic processes.

Glucuronidation is the main conjugation pathway for aldosterone, with several UDP-glucuronosyltransferase (UGT) enzymes responsible for the reaction. thieme-connect.com Research has identified UGT2B7 as the most important glucuronosyltransferase for aldosterone metabolism. thieme-connect.comresearchgate.net In experimental settings, this compound is used in chemical synthesis reactions to produce various glucuronide isomers. For example, studies have detailed the reaction of this compound with specific glucuronate donors, such as methyl 2,3,4-tri-O-isobutyryl-1α-glucuronate trichloroacetimidate, in the presence of catalysts like TMSOTf or BF3·OEt2, to yield aldosterone-18-β-glucuronide and 20-β-glucuronide derivatives. researchgate.net These synthetic routes allow researchers to produce pure forms of metabolites that may be difficult to isolate from biological samples in sufficient quantities.

The table below summarizes a key synthetic reaction using this compound to investigate glucuronidation.

Table 1: Synthetic Glucuronidation Reactions Using this compound| Reactant 1 | Reactant 2 | Catalyst/Conditions | Resulting Products |

|---|---|---|---|

| This compound | Methyl 2,3,4-tri-O-isobutyryl-1α-glucuronate trichloroacetimidate | TMSOTf or BF3·OEt2 | Aldosterone-18-β-glucuronide and Aldosterone-20-β-glucuronide derivatives researchgate.net |

| This compound | Methyl acetobromoglucuronate | Ag2CO3 (Koenigs-Knorr reaction) | Aldosterone-18-β-d-glucuronate and Aldosterone-18-α-d-glucuronate scite.ai |

Sulfation represents another conjugation pathway for aldosterone. Research has identified Aldosterone-21-sulfate as a water-soluble metabolite. thieme-connect.com Studies have shown that approximately 2.5% of adrenal aldosterone production is found in the urine as Aldosterone-21-sulfate. thieme-connect.com In patients with primary aldosteronism, the excretion of this sulfate conjugate can be significantly elevated. thieme-connect.com The synthesis of Aldosterone-21-sulfate standards, essential for this research, can be conceptually based on the structure of this compound, where the acetate group occupies the same position as the target sulfate group.

Understanding the Formation of Aldosterone-18-oxo-glucuronide as a Research Marker

Aldosterone-18-oxo-glucuronide is a principal metabolite of aldosterone found in urine and is a crucial biomarker for assessing the total daily production of aldosterone. thieme-connect.comthieme-connect.comresearchgate.net This metabolite is formed primarily in the kidney. thieme-connect.comnih.gov Unlike measurements of free aldosterone in plasma, which can fluctuate, the integrated value of urinary Aldosterone-18-oxo-glucuronide provides a more stable and reliable index of aldosterone secretion. thieme-connect.com It is estimated that between 5% and 15% of secreted aldosterone is converted to this glucuronide metabolite in normal subjects. thieme-connect.com

To accurately quantify this biomarker in clinical and research settings using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS), pure analytical standards are required. thieme-connect.com this compound is instrumental in the chemical synthesis of these standards. Researchers have successfully synthesized derivatives of Aldosterone-18-oxo-glucuronide by reacting this compound with activated glucuronic acid derivatives. researchgate.net For instance, reacting this compound with methyl 2,3,4-triacetyl-1α-glucuronate trichloroacetimidate in the presence of TMSOTf yields the corresponding methyl 18-β-triacetylglucuronate, a direct precursor to the target Aldosterone-18-β-glucuronide after enzymatic transformations. researchgate.net These synthetic standards are indispensable for validating analytical assays and ensuring the accurate measurement of the metabolite in biological fluids.

The table below details the key biological parameters related to the formation of Aldosterone-18-oxo-glucuronide.

Table 2: Biological Formation and Significance of Aldosterone-18-oxo-glucuronide| Parameter | Description |

|---|---|

| Primary Site of Formation | Kidney thieme-connect.comnih.govresearchgate.net |

| Primary Enzyme Family | UDP-glucuronosyltransferases (UGTs) thieme-connect.com |

| Key Specific Enzyme | UGT2B7 thieme-connect.comresearchgate.netnih.gov |

| Percentage of Aldosterone Secretion | 5-15% in normal subjects thieme-connect.com |

| Research Significance | Used as a urinary marker for integrated daily aldosterone production thieme-connect.comthieme-connect.comnih.gov |

Future Directions and Emerging Research Paradigms for Aldosterone 21-acetate

Novel Applications in High-Throughput Screening for Modulators of Steroidogenic Enzymes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify molecules that modulate the activity of specific biological targets. mdpi.com The enzymes of the steroidogenic pathway, particularly those in the cytochrome P450 family, are critical targets for developing novel therapeutics for conditions involving aldosterone dysregulation. wikipedia.orgjst.go.jp

Aldosterone 21-acetate presents itself as a potentially valuable substrate or reference compound in HTS assays designed to find modulators of key steroidogenic enzymes. While native aldosterone is biologically active, its acetate ester form can offer advantages in specific assay formats. For example, its stability may be beneficial in cell-free enzymatic assays, preventing degradation and ensuring consistent substrate availability. In cell-based assays, this compound can serve as a pro-drug, being hydrolyzed intracellularly to aldosterone, allowing for the study of compounds that might interfere with this conversion or with downstream aldosterone-mediated events.

The development of HTS assays utilizing this compound could focus on identifying inhibitors or activators of enzymes such as aldosterone synthase (CYP11B2), the terminal enzyme in the aldosterone biosynthesis pathway. jst.go.jp Such screens are crucial for finding new treatments for primary aldosteronism and other related cardiovascular diseases. thieme-connect.com

Table 1: Conceptual HTS Assay for Modulators of Aldosterone-Related Pathways

Integration into Systems Biology Approaches for Understanding Adrenal Steroid Hormone Networks

Systems biology seeks to understand the broader, integrated behavior of biological systems by studying the complex interactions of their components. scispace.com The adrenal steroid hormone network is a prime example of such a system, characterized by multiple interconnected enzymatic reactions and feedback loops. nih.gov this compound can serve as a valuable probe for dissecting this network.

By introducing a stable, labeled version of this compound into a biological model (such as adrenal cell cultures), researchers can trace its metabolic fate. This involves quantifying its rate of hydrolysis to aldosterone and its subsequent conversion to metabolites like tetrahydroaldosterone. thieme-connect.com Simultaneously, the impact of this perturbation on the entire steroid profile, including precursors like corticosterone and 11-deoxycorticosterone, can be measured using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). ahajournals.orgskemman.is

This data provides critical information on the flux through different enzymatic pathways and helps to build and refine computational models of adrenal steroidogenesis. These models can simulate how the network responds to various stimuli or genetic variations, offering a deeper understanding of both normal physiology and the pathophysiology of diseases like primary aldosteronism. researchgate.net

Table 2: Data Points for a Systems Biology Study Using this compound

Development of Advanced in vitro and ex vivo Models Utilizing this compound for Mechanistic Studies

The development of more physiologically relevant model systems is crucial for advancing our understanding of adrenal biology. While traditional cell lines have been useful, research is moving towards sophisticated in vitro models like 3D spheroid cultures and ex vivo models such as the perfused adrenal gland. researchgate.netnih.govmdpi.com These models better replicate the complex architecture and cellular interactions of the native tissue. researchgate.netnih.gov

This compound is an ideal tool for mechanistic studies within these advanced models. Its use can help answer specific questions about local steroid metabolism and action. For instance:

In in vitro studies , using human adrenocortical cells or even non-adrenal cells that are targets for aldosterone (like mesangial cells), this compound can act as a stable precursor to deliver aldosterone directly into the cellular environment. physiology.org This is particularly useful because acetate derivatives are known to hydrolyze rapidly in biological systems, effectively acting as pro-drugs. oup.com This allows researchers to study the direct effects of locally generated aldosterone, bypassing potential confounding factors related to membrane transport of the parent hormone.

In ex vivo perfused adrenal gland models , this compound can be introduced into the perfusion medium to study intra-adrenal processing. nih.govnih.gov This technique preserves the anatomical and functional context of the adrenal cortex, enabling investigation into the specific roles of esterases within the zona glomerulosa and how esterified forms of aldosterone are handled within the gland itself. researchgate.net

Table 3: Application of this compound in Advanced Research Models

Q & A

Basic Research Questions

Q. What synthetic routes are available for Aldosterone 21-Acetate, and how do their yields and purity compare?

- This compound is synthesized via acetylation of aldosterone at the 21-hydroxyl group. A classical method involves nitrite ester photolysis under controlled UV irradiation (e.g., 32°C in toluene), followed by tautomerization and acetylation . Alternative protocols include tritium reduction of 1-dehydrothis compound using palladium catalysts, which yields radiolabeled derivatives for tracer studies . Comparative yield and purity data should be validated via HPLC or LC-MS, with attention to side products like aldosterone diacetate or lactone derivatives .

Q. How can researchers confirm the structural identity of this compound experimentally?

- Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze chemical shifts for the 21-acetate group (e.g., δ ~2.0 ppm for the acetyl methyl protons) and the Δ⁴-3-ketone moiety (δ ~5.7 ppm for H-4) .

- Mass Spectrometry : Confirm the molecular ion peak (m/z 418.52 for C₂₄H₃₄O₆) and fragmentation patterns matching known standards .

- Chromatography : Use reversed-phase HPLC with reference standards (e.g., Reichstein’s substance S 21-acetate) to validate retention times .

Q. What protocols ensure reproducibility in this compound hydrolysis studies?

- Hydrolysis of the 21-acetate group to yield aldosterone requires enzymatic (e.g., lipase) or alkaline conditions (e.g., 0.1 N sodium bicarbonate). For quantitative recovery, monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and validate purity via melting point analysis (mp ~220–225°C) .

Advanced Research Questions

Q. How do chromatographic co-elution challenges impact the quantification of this compound in biological matrices?

- This compound often co-elutes with structurally similar steroids (e.g., corticosterone derivatives) in solvent systems like toluene-methanol or heptane-benzene. To resolve this:

- Optimize mobile phases using gradient elution (e.g., acetonitrile/water with 0.1% formic acid) in UPLC-MS/MS.

- Validate specificity via spike-and-recovery experiments in plasma/serum, accounting for matrix effects .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Discrepancies in mineralocorticoid receptor (MR) binding assays may arise from:

- Impurity profiles : Use preparative chromatography to isolate >98% pure this compound, as diacetate contaminants can antagonize MR .

- Species-specific receptor variability : Compare binding affinities across models (e.g., rodent vs. human MR isoforms) using radioligand displacement assays .

Q. What methodologies enable the study of this compound’s metabolic stability in vivo?

- Radiolabeled this compound (e.g., ³H-labeled at C-1α/C-2α) allows tracking of metabolic pathways. Key steps:

- Administer the compound in animal models and collect plasma/tissue samples at timed intervals.

- Extract metabolites via solid-phase extraction and identify them using high-resolution MS/MS, focusing on deacetylated or oxidized products .

Q. How can researchers differentiate this compound from its isomers (e.g., 17α-acetate derivatives)?

- Isomeric differentiation requires:

- X-ray crystallography : Resolve spatial arrangements of the 21-acetate group vs. other positions.

- Vibrational spectroscopy : Compare IR spectra for acetate C=O stretching frequencies (21-acetate: ~1740 cm⁻¹) .

Methodological Best Practices

- Data Validation : Cross-reference synthetic yields, spectroscopic data, and bioassay results against published benchmarks (e.g., Reichstein’s protocols ).

- Reporting Standards : Follow journal guidelines for experimental reproducibility, including detailed chromatographic conditions, NMR acquisition parameters, and statistical analysis of bioactivity data .

- Ethical Data Sharing : Deposit raw spectral data, chromatograms, and assay results in repositories like Zenodo or Figshare, with DOI-linked accessibility statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.